molecular formula C3H5N3O2S B1521096 1H-pyrazole-4-sulfonamide CAS No. 27429-59-0

1H-pyrazole-4-sulfonamide

Cat. No.: B1521096
CAS No.: 27429-59-0
M. Wt: 147.16 g/mol
InChI Key: UOMASYSEPDZKSQ-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-sulfonamide is a chemical compound characterized by a five-membered heterocyclic structure containing two nitrogen atoms and a sulfonamide group. This compound is part of the pyrazole family, known for its diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-sulfonamide can be synthesized through various methods, including the reaction of hydrazine with chloroacetic acid followed by sulfonation. Another common method involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by sulfonation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves large-scale reactions using transition-metal catalysts and photoredox reactions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are also employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Pyrazole-4-sulfonic acid derivatives.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Alkylated or aminated pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole-4-sulfonamide has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its anti-inflammatory and analgesic properties make it a valuable compound in the development of pharmaceuticals. Additionally, its role in COX-II receptor selectivity has been explored for potential therapeutic uses.

Comparison with Similar Compounds

  • Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with COX-II selectivity.

  • Deracoxib: Another COX-II selective NSAID used in veterinary medicine.

  • Metamizole: Known for its analgesic and antipyretic properties.

Properties

IUPAC Name

1H-pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6)(H2,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMASYSEPDZKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664041
Record name 1H-Pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27429-59-0
Record name 1H-Pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazole-4-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 1H-pyrazole-4-sulfonamide derivatives exert their antiproliferative effects?

A1: While the precise mechanism of action remains under investigation, research suggests that these compounds may interfere with cell cycle progression and induce apoptosis (programmed cell death) in specific cancer cell lines. A study evaluating novel 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives demonstrated antiproliferative activity against U937 cells, a human leukemia cell line []. This effect was assessed using the CellTiter-Glo Luminescent cell viability assay, which measures cellular metabolic activity as an indicator of cell viability.

Q2: What is the relationship between the structure of this compound derivatives and their antiproliferative activity?

A2: Research indicates that modifications to the this compound scaffold can significantly impact its antiproliferative activity. For instance, the addition of specific substituents at the 3 and 5 positions of the pyrazole ring appears to influence potency. A study exploring structure-activity relationships revealed that the presence of methyl groups at these positions contributed to enhanced antiproliferative activity against U937 cells []. Further investigations into the structure-activity relationships of these compounds are crucial for optimizing their therapeutic potential and developing more potent and selective anticancer agents.

Q3: Beyond antiproliferative effects, what other biological activities have been associated with this compound derivatives?

A3: Research has shown that 1-(4-fluorophenyl)-N-methyl-N-[4[[(phenylamino)carbonyl]amino]phenyl]-1H-pyrazole-4-sulfonamide (BTT-3033), a specific this compound derivative, acts as an integrin α2β1 inhibitor []. This inhibition was found to impact the phosphorylation of proteins involved in focal adhesions and the cytoskeleton, potentially affecting cell adhesion, migration, and proliferation. These findings highlight the diverse biological activities of this compound derivatives and their potential as valuable tools for studying various cellular processes.

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